BenchChemオンラインストアへようこそ!

Berubicin Hydrochloride

Blood-Brain Barrier CNS Uptake Glioblastoma

Procure Berubicin Hydrochloride (RTA 744) for CNS oncology research. This 4'-O-benzylated doxorubicin analog uniquely crosses the blood-brain barrier and evades P-gp/MRP1 efflux, achieving high CNS tumor concentrations. Ideal as a benchmark in GBM models (Phase 2 active) and MDR studies. Differentiated from standard anthracyclines. For research use only.

Molecular Formula C34H36ClNO11
Molecular Weight 670.1 g/mol
CAS No. 293736-67-1
Cat. No. B1684227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBerubicin Hydrochloride
CAS293736-67-1
SynonymsRTA-744;  RTA 744;  RTA774;  WP 769;  WP769;  WP-769;  Berubicin HCl.
Molecular FormulaC34H36ClNO11
Molecular Weight670.1 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OCC6=CC=CC=C6.Cl
InChIInChI=1S/C34H35NO11.ClH/c1-16-33(44-15-17-7-4-3-5-8-17)20(35)11-24(45-16)46-22-13-34(42,23(37)14-36)12-19-26(22)32(41)28-27(30(19)39)29(38)18-9-6-10-21(43-2)25(18)31(28)40;/h3-10,16,20,22,24,33,36,39,41-42H,11-15,35H2,1-2H3;1H/t16-,20-,22-,24-,33+,34-;/m0./s1
InChIKeyGPMIHHFZKBVWAZ-LMMKTYIZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Berubicin Hydrochloride (CAS 293736-67-1): A Blood-Brain Barrier Penetrant Anthracycline for CNS Oncology Research


Berubicin hydrochloride (also known as RTA 744, WP744) is a synthetic 4'-O-benzylated analog of doxorubicin belonging to the anthracycline class of antineoplastic agents [1]. It functions as a DNA intercalator and topoisomerase II poison, inhibiting DNA replication, repair, and transcription . Critically, berubicin is distinguished from conventional anthracyclines by its capacity to traverse the blood-brain barrier (BBB) and achieve therapeutically relevant concentrations within the central nervous system (CNS) [2]. It is currently under investigation in Phase 2 clinical trials for recurrent glioblastoma multiforme (GBM) [3] and has received Orphan Drug Designation from the U.S. FDA for the treatment of malignant gliomas [4].

Why Berubicin Hydrochloride (CAS 293736-67-1) Cannot Be Interchanged with Doxorubicin or Other Anthracyclines in CNS Applications


The anthracycline class, exemplified by doxorubicin, is a cornerstone of oncology; however, these agents are largely excluded from CNS malignancies due to their inability to effectively cross the blood-brain barrier (BBB) and their susceptibility to multidrug resistance (MDR) efflux pumps such as P-glycoprotein (P-gp) and MRP1 [1]. Berubicin's unique 4'-O-benzyl substitution confers two critical pharmacological differentiations: (1) it enables significant BBB penetration and CNS uptake, a property not observed with doxorubicin [2]; and (2) it renders the compound a poor substrate for P-gp and MRP1, thereby circumventing major MDR mechanisms that limit the efficacy of doxorubicin and other conventional anthracyclines . These molecular distinctions result in quantifiable differences in tumor exposure and cytotoxic potency in CNS models, meaning that doxorubicin or other in-class anthracyclines cannot serve as functional substitutes for berubicin in preclinical or clinical studies targeting brain tumors.

Quantitative Evidence Guide: Comparative Differentiation of Berubicin Hydrochloride vs. Doxorubicin and Standard-of-Care Comparators


Blood-Brain Barrier Penetration and CNS Tumor Accumulation: Berubicin vs. Doxorubicin

Berubicin is structurally engineered to cross the blood-brain barrier (BBB), a property absent in its parent compound, doxorubicin. Preclinical evaluation demonstrates that berubicin achieves CNS and brain tumor concentrations exceeding those measured in plasma [1]. In contrast, doxorubicin is a known substrate for BBB efflux transporters and exhibits negligible CNS penetration following systemic administration [2].

Blood-Brain Barrier CNS Uptake Glioblastoma Anthracycline

Potency and Cytotoxicity in Cancer Cell Lines: Berubicin vs. Doxorubicin

In direct comparative in vitro studies, berubicin demonstrated significantly greater potency and consistently higher cytotoxicity than doxorubicin across a panel of cancer cell lines. Berubicin induced substantially more DNA damage and apoptosis than doxorubicin, while exhibiting lower lethality at equivalent doses [1].

Cytotoxicity Apoptosis Doxorubicin Cancer Cell Lines

Activity Against Multidrug-Resistant (MDR) Tumor Cells: Berubicin vs. Doxorubicin

Berubicin is a poor substrate for the major multidrug resistance efflux pumps P-glycoprotein (P-gp) and MRP1. In comparative studies, berubicin was significantly more apoptotic than doxorubicin against multidrug-resistant tumor cell lines expressing the MDR1 and MRP1 phenotypes [1]. This contrasts with doxorubicin, which is efficiently effluxed by these transporters, leading to reduced intracellular accumulation and diminished cytotoxicity.

Multidrug Resistance P-gp MRP1 Doxorubicin

In Vivo Survival Prolongation in Orthotopic Glioma Models: Berubicin vs. Temozolomide

In orthotopic intracranial glioma mouse models, berubicin prolonged survival compared to temozolomide, the current standard-of-care for glioblastoma [1]. Furthermore, evaluation of these models demonstrated that berubicin exhibited greater infiltration into the tumor relative to normal brain tissue, providing mechanistic support for its improved efficacy [2].

Glioblastoma Orthotopic Model Temozolomide Survival

Clinical Benefit Rate in Phase 1 Recurrent Glioma Trial

A Phase 1 dose-escalation study of berubicin in 25 patients with recurrent primary brain tumors demonstrated a clinical benefit rate of 44-48% (1 complete response lasting 13+ years, 1 partial response, and 9-10 patients with stable disease) [1][2]. Berubicin was well tolerated, with myelosuppression (neutropenia and thrombocytopenia) identified as the dose-limiting toxicity, consistent with the anthracycline class [3]. Notably, no neurotoxicity or cardiotoxicity was reported in this study [4].

Phase 1 Recurrent Glioma Clinical Benefit Safety

Phase 2 Randomized Controlled Trial Design and Comparator Demographics

An ongoing pivotal Phase 2 trial (NCT04762069) randomizes patients with recurrent GBM 2:1 to berubicin or lomustine, a standard-of-care in this setting [1]. As of the interim analysis, 252 patients have been enrolled. The study arms are well-balanced for key prognostic factors, including MGMT promoter methylation status, with unmethylated MGMT patients comprising approximately 40% in both arms [2]. This balance allows for a reasonable comparison of efficacy irrespective of methylation status [3]. The primary endpoint is overall survival (OS), a rigorous endpoint accepted by the FDA for oncology drug approval [4].

Phase 2 Randomized Controlled Trial Lomustine MGMT Methylation

Key Research and Preclinical Development Scenarios for Berubicin Hydrochloride


Investigating Blood-Brain Barrier Penetration and CNS Drug Delivery Mechanisms

Researchers focused on overcoming the blood-brain barrier (BBB) for CNS oncology can utilize berubicin as a positive control or tool compound to study mechanisms of anthracycline CNS penetration. Its established ability to achieve CNS and brain tumor concentrations exceeding plasma levels, as documented in preclinical models [1], makes it a valuable reference for developing and validating new BBB-penetrant chemotherapeutic agents and delivery systems.

Modeling Multidrug Resistance (MDR) Circumvention in Glioblastoma

Berubicin serves as an ideal tool compound for in vitro and in vivo studies exploring the circumvention of P-gp and MRP1-mediated multidrug resistance in glioblastoma and other MDR-expressing tumors. Its demonstrated lack of substrate activity for these efflux pumps and significantly higher apoptotic activity against MDR cell lines compared to doxorubicin [2] provide a benchmark for evaluating novel MDR inhibitors or next-generation anthracycline analogs.

Preclinical Efficacy Testing in Orthotopic Intracranial Glioma Models

In preclinical drug development programs targeting glioblastoma, berubicin is a suitable reference compound for orthotopic intracranial glioma models. Its proven ability to prolong survival compared to temozolomide and its preferential tumor infiltration [3] provide a validated efficacy benchmark against which novel therapies can be compared, ensuring robust and clinically translatable study design.

Clinical Trial Comparator for Recurrent GBM Studies

Given its ongoing evaluation in a large, randomized Phase 2 trial against lomustine (NCT04762069) [4], berubicin represents a contemporary investigational agent for use as a comparator or control arm in future clinical studies for recurrent glioblastoma. The well-characterized safety profile, including the absence of cardiotoxicity and neurotoxicity signals in early trials [5], further supports its utility in clinical research settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Berubicin Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.